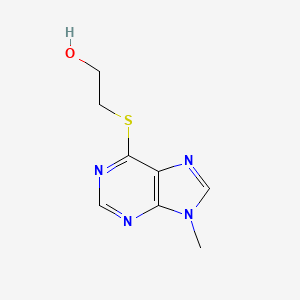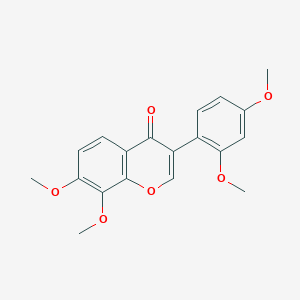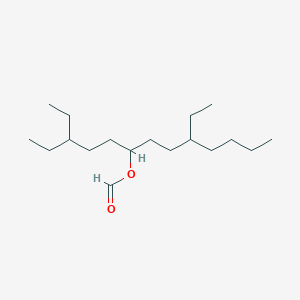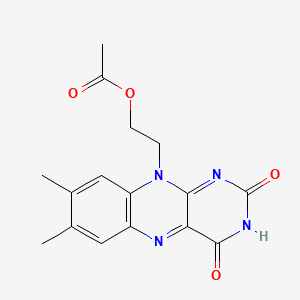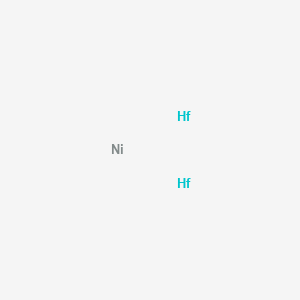
Hafnium;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium and nickel form a binary alloy system that exhibits unique properties, making it valuable in various industrial applications. Hafnium is a transition metal known for its high melting point and ability to absorb neutrons, while nickel is a versatile metal with excellent corrosion resistance and high-temperature stability. The combination of these two metals results in an alloy with enhanced mechanical properties and resistance to oxidation.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of hafnium-nickel alloys typically involves the use of a vacuum arc furnace. In this process, a nonconsumable electrode is used to melt a mixture of hafnium and nickel powders. The powders are often pre-annealed to remove impurities and improve the quality of the final alloy . The reaction conditions include high temperatures and a controlled atmosphere to prevent contamination by oxygen and nitrogen gases.
Industrial Production Methods: Industrial production of hafnium-nickel alloys involves vacuum induction melting, where the alloy is produced in a vacuum environment to minimize the presence of impurities. The use of a vacuum arc furnace with a nonconsumable electrode ensures high assimilation of hafnium into the nickel melt, resulting in a uniform distribution of hafnium throughout the alloy . This method also reduces the formation of undesirable phases and improves the mechanical properties of the alloy.
化学反応の分析
Types of Reactions: Hafnium-nickel alloys undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The alloy’s high resistance to oxidation makes it suitable for high-temperature applications.
Common Reagents and Conditions: Common reagents used in the reactions involving hafnium-nickel alloys include oxygen, nitrogen, and various reducing agents. The reaction conditions often involve high temperatures and controlled atmospheres to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of hafnium-nickel alloys include hafnium oxide and nickel oxide. These oxides contribute to the alloy’s high-temperature stability and resistance to corrosion.
科学的研究の応用
Hafnium-nickel alloys have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their high surface area and reactivity. In biology and medicine, hafnium-nickel alloys are explored for their potential use in biomedical implants and devices due to their biocompatibility and mechanical strength . In industry, these alloys are used in the production of high-temperature components, such as turbine blades and aerospace materials, due to their excellent mechanical properties and resistance to oxidation .
作用機序
The mechanism by which hafnium-nickel alloys exert their effects involves the formation of a stable oxide layer on the surface of the alloy. This oxide layer acts as a protective barrier, preventing further oxidation and corrosion. The molecular targets and pathways involved in this process include the interaction of hafnium and nickel atoms with oxygen and other reactive species, leading to the formation of stable oxide phases .
類似化合物との比較
Similar Compounds: Similar compounds to hafnium-nickel alloys include nickel-titanium alloys and nickel-chromium alloys. These alloys also exhibit high-temperature stability and resistance to oxidation.
Uniqueness of Hafnium-Nickel Alloys: Hafnium-nickel alloys are unique due to their high melting point, excellent mechanical properties, and ability to form stable oxide layers. Compared to nickel-titanium alloys, hafnium-nickel alloys offer better resistance to oxidation and higher mechanical strength. Compared to nickel-chromium alloys, hafnium-nickel alloys provide superior high-temperature stability and resistance to corrosion .
特性
CAS番号 |
12315-69-4 |
|---|---|
分子式 |
Hf2Ni |
分子量 |
415.67 g/mol |
IUPAC名 |
hafnium;nickel |
InChI |
InChI=1S/2Hf.Ni |
InChIキー |
SXKVTXHZPKZCQX-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Hf].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


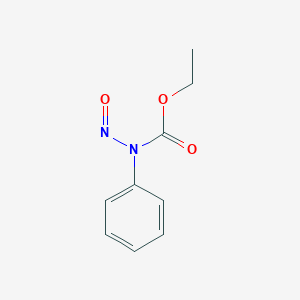
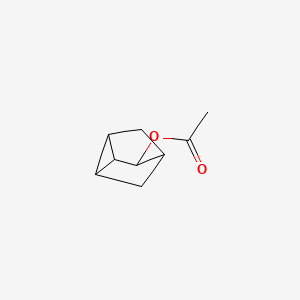
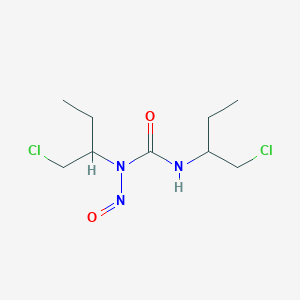

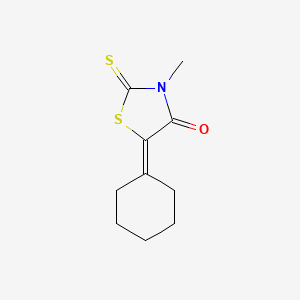
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
